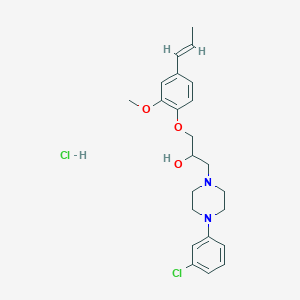

4-Bromo-6-nitro-2H-isoquinolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

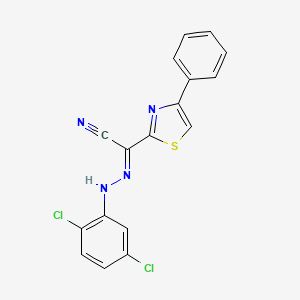

4-Bromo-6-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.0541 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides are used as the starting material. The reaction conditions are adjusted to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones. For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, while 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) .Chemical Reactions Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction is part of a broader class of transition metal-catalyzed reactions that have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates .Physical and Chemical Properties Analysis

The molecular formula of this compound is C9H5BrN2O3 and it has a molecular weight of 269.054 .科学的研究の応用

Catalytic Applications

Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions derived from tetrahydroisoquinoline, highlighting the utility of nitrophenyl esters in facilitating catalyst turnover and achieving high yields and enantioselectivity in synthesis (Arokianathar et al., 2018).

Synthetic Methodologies

A study demonstrated the synthesis of indazolo[3,2-a]isoquinolin-6-amines via Suzuki coupling and Cadogan cyclization, showcasing an application in synthesizing fluorescent compounds (Balog, J. A. et al., 2013). Another work explored the synthesis of N,N'-Alkylated tetrahydroquinoxalines, highlighting the versatility of bromo-nitroisoquinoline derivatives in preparing compounds containing isoindoline fragments (Abramov, I. et al., 2002).

Novel Compound Development

Research into bioreductively activated prodrug systems identified a compound derived from 5-bromoisoquinolin-1-one for selective drug delivery to hypoxic tissues, suggesting potential in therapeutic applications (Parveen, I. et al., 1999). Another study synthesized and characterized molecular solids based on Ni(mnt)2 ion, demonstrating applications in material science for understanding magnetic properties (Ni, C.-L. et al., 2005).

Chemopreventive Research

Investigations into the chemopreventive effects of flavonoids against oral carcinogenesis induced by 4-nitroquinoline-1-oxide in rats underscored the potential health benefits and therapeutic applications of dietary flavonoids in cancer prevention (Makita, H. et al., 1996).

特性

IUPAC Name |

4-bromo-6-nitro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJMKZAJTVSUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)

![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)